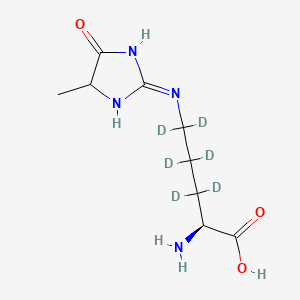

N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6

CAS No.:

Cat. No.: VC16674821

Molecular Formula: C9H16N4O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16N4O3 |

|---|---|

| Molecular Weight | 234.29 g/mol |

| IUPAC Name | (2S)-2-amino-3,3,4,4,5,5-hexadeuterio-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid |

| Standard InChI | InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2 |

| Standard InChI Key | KGQMQNPFMOBJCY-KLGFSFPVSA-N |

| Isomeric SMILES | [2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])N=C1NC(C(=O)N1)C |

| Canonical SMILES | CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a deuterated L-ornithine backbone substituted with a 5-methyl-4-imidazolonyl moiety. The deuterium atoms are positioned at the β, γ, and δ carbons of the ornithine side chain, as indicated by the IUPAC name:

.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 234.285 g/mol |

| CAS Number | 1356932-16-5 |

| SMILES | [2H]C([2H])(NC1=NC(C)C(=O)N1)C([2H])([2H])C([2H])([2H])C@HC(=O)O |

| InChI | InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1/i2D2,3D2,4D2 |

The imidazolonyl group introduces a planar, heterocyclic structure that may influence binding affinity to enzymes such as ornithine decarboxylase (ODC), a key target in polyamine biosynthesis .

| Supplier | Product Code | Packaging | Price & Availability |

|---|---|---|---|

| LGC Standards | TRC-H947637-2.5MG | 2.5 mg | Custom synthesis; freight restrictions apply |

| Santa Cruz Biotechnology | sc-219315 | 10 mg | Available upon quote request |

The compound’s short shelf life and handling restrictions (e.g., controlled shipping temperatures) underscore its sensitivity to environmental degradation .

Physicochemical Properties

Spectroscopic Data

-

Mass Spectrometry: The accurate mass (234.16 Da) and deuterium pattern produce distinct isotopic peaks, enabling precise quantification in complex matrices .

-

NMR: Deuterium incorporation eliminates proton signals at labeled positions, simplifying spectral interpretation for metabolic studies .

Applications in Biomedical Research

Metabolic Tracing

Deuterium labeling allows tracking of ornithine flux in the urea cycle and polyamine biosynthesis. For example, studies using this compound could elucidate dysregulated arginine metabolism in cancers or urea cycle disorders .

Proteomics and Quantitative Analysis

As an internal standard, it enhances the accuracy of LC-MS/MS assays for measuring endogenous ornithine levels in biological samples, minimizing matrix effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume